Spectroscopic Deep Dive: A Technical Guide to the Analysis of Trandolapril Hydrochloride
Spectroscopic Deep Dive: A Technical Guide to the Analysis of Trandolapril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of trandolapril hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can meticulously elucidate the molecular structure, confirm identity, and assess the purity of this critical pharmaceutical compound. This guide presents detailed spectral data, experimental protocols, and visual workflows to support drug development and quality control efforts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For trandolapril hydrochloride, both ¹H and ¹³C NMR are essential for confirming its complex structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of trandolapril hydrochloride exhibits a series of distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) provide information about the connectivity of neighboring protons. A study of trandolapril in CDCl₃ revealed the presence of two conformers due to restricted rotation around the amide bond.[1]
Table 1: ¹H NMR Chemical Shift Assignments for Trandolapril
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.15 | m | 5H | Aromatic protons (phenyl group) |
| 4.42 - 4.25 | m | 1H | CH-N (indole ring) |
| 4.20 - 4.05 | q, J = 7.1 Hz | 2H | O-CH₂ (ethyl ester) |
| 3.95 - 3.80 | m | 1H | N-CH-C=O (alanyl) |
| 3.60 - 3.45 | m | 1H | CH-C=O (butanoate) |
| 2.95 - 2.75 | m | 2H | Ph-CH₂ |
| 2.30 - 1.20 | m | 14H | Aliphatic protons (indole ring and alkyl chains) |
| 1.28 | t, J = 7.1 Hz | 3H | CH₃ (ethyl ester) |
| 1.25 | d, J = 6.8 Hz | 3H | CH₃ (alanyl) |
Note: Data is compiled from publicly available spectra and may vary slightly based on experimental conditions.[2][3]
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Trandolapril
| Chemical Shift (δ, ppm) | Assignment |
| 174.8 | C=O (Carboxylic acid) |
| 172.5 | C=O (Ester) |
| 171.2 | C=O (Amide) |
| 141.1 | Aromatic C (quaternary) |
| 128.9 | Aromatic CH |
| 128.5 | Aromatic CH |
| 126.3 | Aromatic CH |
| 61.0 | O-CH₂ (ethyl ester) |
| 59.8 | CH-N (indole ring) |
| 57.2 | N-CH-C=O (alanyl) |
| 53.4 | CH-C=O (butanoate) |
| 49.5 | CH₂ (indole ring) |
| 34.0 | Ph-CH₂ |
| 31.8 | CH₂ |
| 29.5 | CH₂ |
| 26.4 | CH₂ |
| 24.1 | CH₂ |
| 23.3 | CH₂ |
| 18.2 | CH₃ (alanyl) |
| 14.2 | CH₃ (ethyl ester) |
Note: These are predicted values and should be confirmed with experimental data.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The IR spectrum of trandolapril hydrochloride displays characteristic absorption bands corresponding to its various functional moieties.
Table 3: FT-IR Peak Assignments for Trandolapril Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (carboxylic acid), N-H stretch (amide and amine hydrochloride) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1650 | Strong | C=O stretch (amide) |
| ~1600 | Medium | C=C stretch (aromatic) |
| 1200 - 1000 | Strong | C-O stretch (ester and carboxylic acid) |
Note: Peak positions can vary slightly depending on the sample preparation method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. For trandolapril, electrospray ionization (ESI) is a commonly used soft ionization technique.
The positive ion ESI mass spectrum of trandolapril typically shows a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 431.5.[5] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information. A proposed fragmentation pathway for trandolapril involves the cleavage of the amide and ester bonds.[6][7] A study on the quantification of trandolapril in human plasma using LC-MS/MS identified the transition of m/z 429 -> 168 for trandolapril in negative ion mode.[8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.
NMR Spectroscopy Protocol (General)
A standard operating procedure for acquiring NMR spectra of pharmaceutical compounds typically involves the following steps:[9][10][11]
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Sample Preparation: Accurately weigh approximately 5-10 mg of trandolapril hydrochloride and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. The choice of solvent can influence the chemical shifts.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe to the correct frequency.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the trandolapril hydrochloride molecule.
FT-IR Spectroscopy Protocol (Solid Sample)
For the analysis of solid pharmaceutical substances like trandolapril hydrochloride, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.[12][13]
-
Sample Preparation (ATR): Place a small amount of the trandolapril hydrochloride powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure.
-
Sample Preparation (KBr Pellet): Grind a small amount of trandolapril hydrochloride with dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and assign the characteristic absorption bands.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol (General)
The analysis of ACE inhibitors is often performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[14][15][16]
-
Sample Preparation: Prepare a dilute solution of trandolapril hydrochloride in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
LC Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18). The mobile phase composition and gradient are optimized to achieve good separation of the analyte from any impurities.
-
MS Detection: The eluent from the LC is introduced into the ESI source of the mass spectrometer.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer, where their m/z ratios are measured. For MS/MS analysis, the parent ion of interest is selected and fragmented in a collision cell, and the resulting fragment ions are analyzed.
-
Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and fragmentation pattern of trandolapril hydrochloride.
Visualizing the Workflow
To illustrate the logical flow of the spectroscopic analysis of trandolapril hydrochloride, the following diagrams are provided.
Caption: Overall workflow for the spectroscopic analysis of trandolapril hydrochloride.
Caption: A generalized experimental workflow for spectroscopic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Trandolapril(87679-37-6) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Mid-Infrared Spectroscopy of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. ijpsr.com [ijpsr.com]
- 15. LC-MS/MS method for screening of intoxication and drug adherence of angiotensin-converting enzyme inhibitors in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a fast liquid chromatography/mass spectrometry screening method for angiotensin-converting enzyme (ACE) inhibitors in complex natural mixtures like snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
